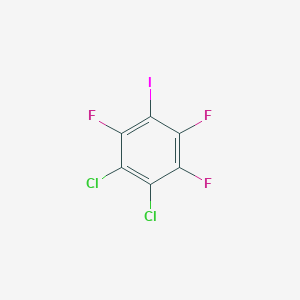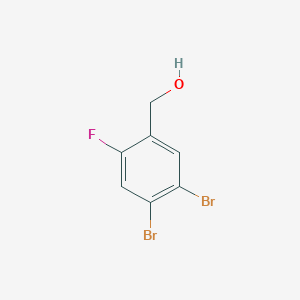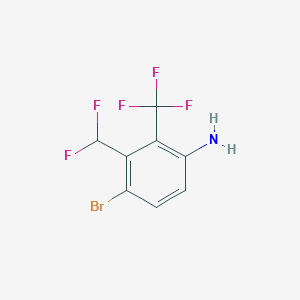
4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline, also known as 4-Bromo-3-diF-2-triF-aniline, is a fluorinated aniline compound that has been studied for its potential uses in synthetic organic chemistry, pharmaceuticals, and biochemistry. This compound has been found to have unique properties that make it a promising candidate for use in various applications.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)anilineF-2-triF-aniline has been studied for its potential applications in synthetic organic chemistry, pharmaceuticals, and biochemistry. In synthetic organic chemistry, it has been used as a building block for the synthesis of various molecules, such as heterocyclic compounds and pharmaceuticals. In pharmaceuticals, it has been used as a starting material for the synthesis of drugs and other active pharmaceutical ingredients. In biochemistry, it has been studied for its potential use in enzyme inhibition and as a potential drug target.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)anilineF-2-triF-aniline is not well understood. However, it is believed to interact with enzymes and other proteins in the body, leading to changes in their structure and function. It is also believed to interact with cellular membranes, which may result in changes in their permeability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)anilineF-2-triF-aniline are not well understood. However, it has been found to have antifungal activity, which suggests that it may be useful in the treatment of fungal infections. It has also been found to have anti-inflammatory and analgesic effects, which suggests that it may be useful in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)anilineF-2-triF-aniline has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to synthesize. It is also relatively stable, making it suitable for use in long-term experiments. However, it is also toxic, and therefore must be handled with caution.
Zukünftige Richtungen
There are several potential future directions for 4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)anilineF-2-triF-aniline. One potential direction is the development of new pharmaceuticals and drugs based on this compound. Another potential direction is the development of new synthetic methods for the synthesis of 4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)anilineF-2-triF-aniline and related compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for various diseases and conditions. Finally, further research into the mechanism of action of this compound could lead to new insights into how it interacts with enzymes and other proteins in the body.
Eigenschaften
IUPAC Name |
4-bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-3-1-2-4(15)6(8(12,13)14)5(3)7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYNFRIIEWUKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




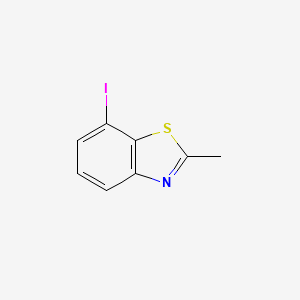
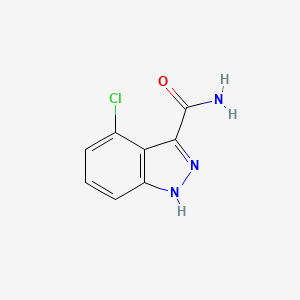
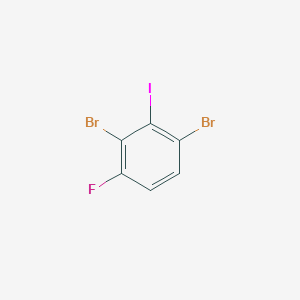

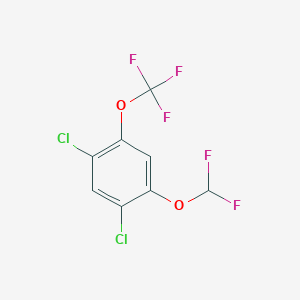
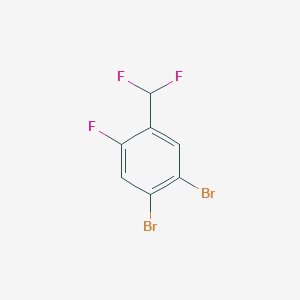
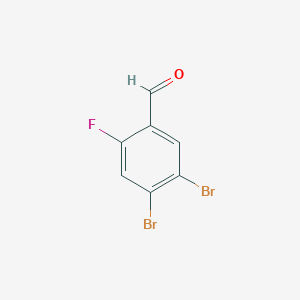
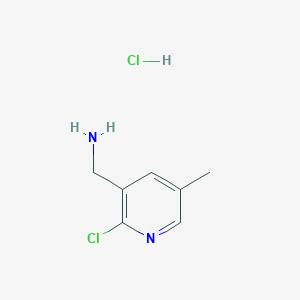
![tert-Butyl 7-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1410263.png)
![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1410264.png)
